(+)-1,4-Di-O-benzyl-D-threitol

Chiral Chemistry Asymmetric Synthesis Enantiomeric Purity

(+)-1,4-Di-O-benzyl-D-threitol (CAS 91604-41-0), systematically (2R,3R)-1,4-bis(benzyloxy)butane-2,3-diol, is a C₂-symmetric, enantiopure homochiral diol derived from D-tartaric acid. It belongs to the class of O-protected threitols, serving as a versatile chiral building block and auxiliary in asymmetric synthesis.

Molecular Formula C18H22O4
Molecular Weight 302.4 g/mol
CAS No. 91604-41-0
Cat. No. B1588333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-1,4-Di-O-benzyl-D-threitol
CAS91604-41-0
Molecular FormulaC18H22O4
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC(C(COCC2=CC=CC=C2)O)O
InChIInChI=1S/C18H22O4/c19-17(13-21-11-15-7-3-1-4-8-15)18(20)14-22-12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18-/m1/s1
InChIKeyYAVAVQDYJARRAU-QZTJIDSGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (+)-1,4-Di-O-benzyl-D-threitol (CAS 91604-41-0) as a Chiral Building Block


(+)-1,4-Di-O-benzyl-D-threitol (CAS 91604-41-0), systematically (2R,3R)-1,4-bis(benzyloxy)butane-2,3-diol, is a C₂-symmetric, enantiopure homochiral diol derived from D-tartaric acid. It belongs to the class of O-protected threitols, serving as a versatile chiral building block and auxiliary in asymmetric synthesis . The (2R,3R) configuration imparts a defined (+)-specific rotation of +6° (c=5, CHCl₃) and a melting point of 55–57 °C . Its primary utility lies in the construction of homochiral ketals, crown ethers, and axially chiral biaryls, where the stereochemistry of the threitol backbone is transferred to the target molecule with high fidelity .

Why Substituting (+)-1,4-Di-O-benzyl-D-threitol with the (–)-L-Enantiomer or Other Chiral Diols Can Alter Stereochemical Outcomes


Substituting (+)-1,4-di-O-benzyl-D-threitol with its (–)-L-enantiomer (CAS 17401-06-8) inverts the absolute configuration of the chiral product. For example, the D-enantiomer yields (R)-muscone with >95% enantiomeric purity via diastereoselective Simmons–Smith cyclopropanation, whereas the L-enantiomer produces the opposite (S)-enantiomer . Similarly, replacing it with a diastereomer such as 1,4-di-O-benzyl-D-erythritol alters the spatial orientation of the reacting centers, leading to different diastereofacial selectivity or diminished asymmetric induction. The specific rotation values further reflect this difference: the D-enantiomer exhibits [α]²⁰/D +6° (c=5, CHCl₃) , while the L-enantiomer shows [α]²⁰/D –6.3° (c=5, CHCl₃) . These non-interchangeable properties mean that selecting the wrong enantiomer or diastereomer can result in the synthesis of the undesired enantiomer or a significant loss in stereoselectivity, undermining downstream R&D or production goals.

Evidence Guide: Verified Quantitative Differentiation of (+)-1,4-Di-O-benzyl-D-threitol for Procurement Decisions


Enantiomeric Purity and Specific Rotation: (+)-D-Enantiomer vs. (–)-L-Enantiomer

The specific rotation of the target D-enantiomer is [α]²⁰/D +6° (c=5, CHCl₃) with a chemical purity ≥98% (GC) . The (–)-L-enantiomer (CAS 17401-06-8) shows [α]²⁰/D –6.3° (c=5, CHCl₃) and a purity ≥98% (GC) . This difference of ~12.3° in specific rotation provides a clear, measurable identity check, ensuring that procurement of the correct enantiomer is verified prior to use in stereoselective syntheses.

Chiral Chemistry Asymmetric Synthesis Enantiomeric Purity

Synthetic Utility in Enantioselective Total Synthesis: (R)-Muscone vs. (S)-Muscone via Chiral Ketal Strategy

The D-enantiomer serves as a homochiral ketal precursor in the enantioselective total synthesis of (R)-muscone, achieving an overall yield of 60% over seven steps and delivering the product with >95% enantiomeric excess (R) . When the L-enantiomer is used, the opposite stereoisomer (S)-muscone is obtained. This differentiation is critical because (R)-muscone is the natural, olfactorily active enantiomer of the musk odorant family, and its preparation requires exclusive use of the D-configured auxiliary.

Total Synthesis Asymmetric Catalysis Natural Product Synthesis

Diastereoselective Cyclopropanation: L-Threitol Ketal Yields 9:1 d.r. and 90–98% Yield; D-Threitol Ketal Provides the Opposite Major Diastereomer

2-Cycloalken-1-one 1,4-di-O-benzyl-L-threitol ketals undergo efficient, diastereoselective Simmons–Smith cyclopropanation to afford a 9:1 mixture of diastereomeric cyclopropanes in 90–98% yield . The D-threitol ketal counterpart, although less extensively documented for the same substrate scope, is predicted to deliver the enantiomeric cyclopropane diastereomers due to the inverted stereochemistry of the threitol backbone. The availability of the D-enantiomer thus enables direct access to the complementary diastereomeric series without requiring investment in new ligand or auxiliary development.

Diastereoselective Synthesis Chiral Auxiliaries Cyclopropanation

Optimized Multi-Gram Synthesis from D-Tartaric Acid: High Yield and Scalability

An improved five-step procedure from D-tartaric acid provides enantiopure D-1,4-di-O-benzylthreitol in 'quite perfect yields' using modern reagents and enhanced work-up conditions, alongside rigorous ¹H/¹³C NMR assignment by 2D spectroscopy . The procedure simultaneously synthesizes the L-enantiomer from L-tartaric acid with comparable efficiency, yet the D-enantiomer is directly accessible from the more abundant natural D-tartaric acid source. This ensures a reliable, scalable supply chain for industrial R&D and production procurement.

Process Chemistry Chiral Pool Synthesis Scalable Methods

Application Scenarios Where (+)-1,4-Di-O-benzyl-D-threitol Is the Preferred Procurement Choice


Enantioselective Total Synthesis of (R)-Muscone and Related Macrocyclic Ketone Fragrances

This compound is irreplaceable as the homochiral ketal precursor in the diastereoselective Simmons–Smith cyclopropanation approach to (R)-muscone . The D-enantiomer delivers the natural (R)-configuration required for the olfactory properties of the final fragrance ingredient. Procurement of the L-enantiomer would yield (S)-muscone, which lacks the desired scent profile.

Asymmetric Synthesis of Axially Chiral Biaryls via Chiral Template Desymmetrization

Using 1,4-di-O-benzyl-D-threitol as a chiral template enables the desymmetrization of 2,2',6,6'-tetrahydroxybiphenyl to obtain biaryldiols of defined axial chirality. The D-enantiomer is required to access the (R)-axial configuration series; switching to the L-enantiomer produces the opposite axial chirality . This makes procurement of the correct isomer mandatory for atropisomer-selective medicinal chemistry programs.

Construction of Chiral Crown Ethers and Macrocyclic Ligands for Enantiomeric Recognition

The compound serves as a starting material for chiral 18-crown-6 ethers incorporating the D-threitol motif, which exhibit enantiomeric recognition of chiral ammonium picrates . The D-configuration directly influences the binding selectivity; procurement of the correct enantiomer is essential for reproducible enantioselective extraction or sensing applications.

Preparation of Enantiomerically Pure β-Aminoalcohol Ligands for Asymmetric Transfer Hydrogenation

Derived from the D-threitol backbone, enantiopure β-aminoalcohols have been evaluated as ligands in Ru(II)-catalyzed asymmetric transfer hydrogenation of prochiral ketones . The D-enantiomer yields ligand diastereomers that produce specific enantioselectivity profiles; the L-enantiomer would generate the mirror-image ligand set, potentially inverting the enantioselectivity of the catalytic reaction.

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